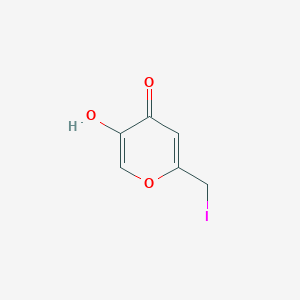
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one, also known as MIP-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MIP-1 is a pyranone derivative that has been synthesized using a number of different methods.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been studied for its potential applications in various fields. One such application is in the field of medicine, where 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have anti-inflammatory properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been studied for its potential use as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one is not fully understood. However, it is believed that 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one works by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, can lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have a number of biochemical and physiological effects. In animal studies, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells. Additionally, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have antioxidant properties, which can help protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one in lab experiments is its relatively simple synthesis method. Additionally, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have a number of potential applications, making it a versatile compound for research. However, one limitation of using 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are a number of future directions for research on 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one. One potential direction is to further study its anti-inflammatory properties and potential use in treating inflammatory diseases. Another potential direction is to study its potential use in cancer treatment, particularly in combination with other cancer-fighting drugs. Additionally, further research could be done to explore its potential use as a catalyst in organic synthesis.
Conclusion:
In conclusion, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one is a synthetic compound that has gained significant attention in the field of scientific research. Its potential applications in medicine, cancer treatment, and organic synthesis make it a versatile compound for research. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one can be synthesized using a variety of methods. One common method involves the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with iodomethane in the presence of a strong base. Another method involves the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with iodine and sodium hydroxide. Both methods result in the formation of 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one.
Propiedades
Número CAS |
16065-34-2 |
|---|---|
Nombre del producto |
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one |
Fórmula molecular |
C6H5IO3 |
Peso molecular |
252.01 g/mol |
Nombre IUPAC |
5-hydroxy-2-(iodomethyl)pyran-4-one |
InChI |
InChI=1S/C6H5IO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2 |
Clave InChI |
AZUVDYQFPSARIG-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C(C1=O)O)CI |
SMILES canónico |
C1=C(OC=C(C1=O)O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



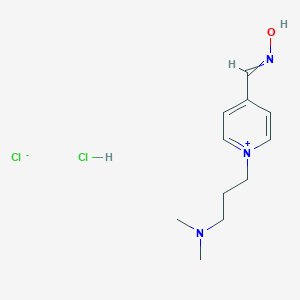
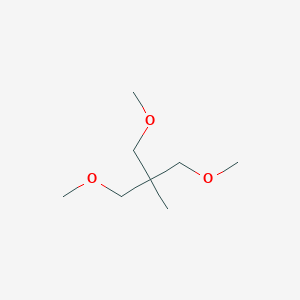

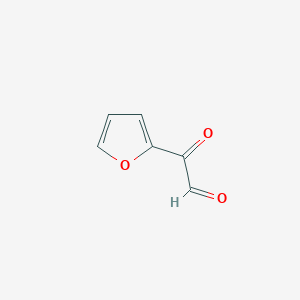


![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)

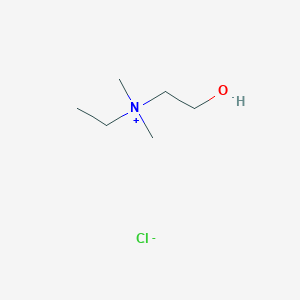



![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)
